Cas no 1367975-87-8 (thieno3,2-cpyridine-7-carboxylic acid)

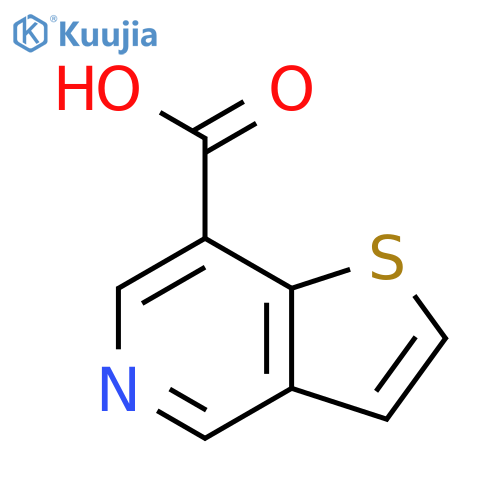

1367975-87-8 structure

商品名:thieno3,2-cpyridine-7-carboxylic acid

thieno3,2-cpyridine-7-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- thieno3,2-cpyridine-7-carboxylic acid

- Thieno[3,2-c]pyridine-7-carboxylic acid

-

- インチ: 1S/C8H5NO2S/c10-8(11)6-4-9-3-5-1-2-12-7(5)6/h1-4H,(H,10,11)

- InChIKey: NFBJYOHDNFMBHR-UHFFFAOYSA-N

- ほほえんだ: C1=NC=C(C(O)=O)C2SC=CC1=2

じっけんとくせい

- 密度みつど: 1.508±0.06 g/cm3(Predicted)

- ふってん: 418.3±25.0 °C(Predicted)

- 酸性度係数(pKa): 0.62±0.10(Predicted)

thieno3,2-cpyridine-7-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1692223-0.1g |

thieno[3,2-c]pyridine-7-carboxylic acid |

1367975-87-8 | 95% | 0.1g |

$470.0 | 2023-09-20 | |

| Enamine | EN300-1692223-5.0g |

thieno[3,2-c]pyridine-7-carboxylic acid |

1367975-87-8 | 95% | 5g |

$3935.0 | 2023-06-04 | |

| Enamine | EN300-1692223-1.0g |

thieno[3,2-c]pyridine-7-carboxylic acid |

1367975-87-8 | 95% | 1g |

$1357.0 | 2023-06-04 | |

| Aaron | AR028QEN-50mg |

thieno[3,2-c]pyridine-7-carboxylicacid |

1367975-87-8 | 95% | 50mg |

$459.00 | 2025-02-17 | |

| Aaron | AR028QEN-1g |

thieno[3,2-c]pyridine-7-carboxylicacid |

1367975-87-8 | 95% | 1g |

$1891.00 | 2023-12-16 | |

| Enamine | EN300-1692223-2.5g |

thieno[3,2-c]pyridine-7-carboxylic acid |

1367975-87-8 | 95% | 2.5g |

$2660.0 | 2023-09-20 | |

| Enamine | EN300-1692223-10.0g |

thieno[3,2-c]pyridine-7-carboxylic acid |

1367975-87-8 | 95% | 10g |

$5837.0 | 2023-06-04 | |

| Aaron | AR028QEN-250mg |

thieno[3,2-c]pyridine-7-carboxylicacid |

1367975-87-8 | 95% | 250mg |

$949.00 | 2025-02-17 | |

| Aaron | AR028QEN-500mg |

thieno[3,2-c]pyridine-7-carboxylicacid |

1367975-87-8 | 95% | 500mg |

$1480.00 | 2025-02-17 | |

| Aaron | AR028QEN-100mg |

thieno[3,2-c]pyridine-7-carboxylicacid |

1367975-87-8 | 95% | 100mg |

$672.00 | 2025-02-17 |

thieno3,2-cpyridine-7-carboxylic acid 関連文献

-

1. Trigger-responsive engineered-nanocarriers and image-guided theranostics for rheumatoid arthritisNadim Ahamad,Ameya Prabhakar,Ekta Singh,Eshant Bhatia,Shivam Sharma,Rinti Banerjee Nanoscale, 2020,12, 12673-12697

-

2. Tri-wavelength broadband antireflective coating built from refractive index controlled MgF2 filmsRuimin Ding,Yao Xu J. Mater. Chem. C, 2015,3, 3219-3224

-

Yue Liu,Qian Zhao,Xiaohong Wang,Shiwu Li RSC Adv., 2013,3, 13748-13755

-

Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144

1367975-87-8 (thieno3,2-cpyridine-7-carboxylic acid) 関連製品

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 2034277-17-1(4-{[1-(2,4-dimethylbenzenesulfonyl)piperidin-3-yl]oxy}pyrimidine)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 896326-15-1(N-(3,5-dimethylphenyl)-2-({4-oxo-4H-pyrido1,2-a1,3,5triazin-2-yl}sulfanyl)acetamide)

- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)

- 1823914-28-8(4-(Isoxazol-3-yl)benzamide)

- 2229391-70-0(1-(2-bromo-6-hydroxyphenyl)-2,2-dimethylcyclopropane-1-carboxylic acid)

- 2098075-72-8(1-(3-hydroxy-4-(1H-imidazol-1-yl)pyrrolidin-1-yl)-2-(methylamino)ethan-1-one)

- 1342087-58-4(4-(2-ethylphenyl)butan-1-amine)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

推奨される供給者

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量